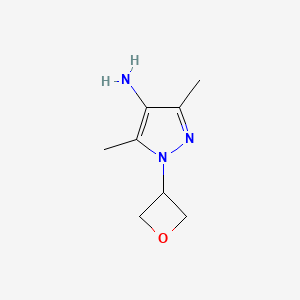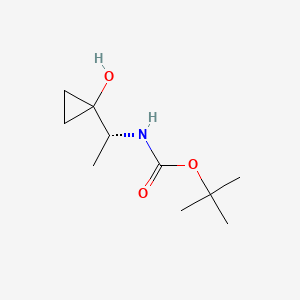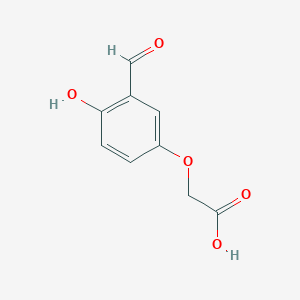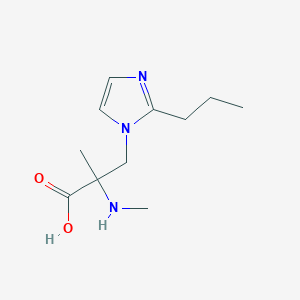
2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid typically involves multi-step organic reactions. The starting materials might include 2-propylimidazole and methylamine, which undergo a series of reactions such as alkylation, amination, and carboxylation under controlled conditions. Specific reagents, catalysts, and solvents are used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(methylamino)-3-(1h-imidazol-1-yl)propanoic acid
- 2-Methyl-2-(ethylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid
- 2-Methyl-2-(methylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid
Uniqueness
Compared to similar compounds, 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid may exhibit unique properties due to the specific arrangement of its functional groups
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2-methyl-2-(methylamino)-3-(2-propylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-9-13-6-7-14(9)8-11(2,12-3)10(15)16/h6-7,12H,4-5,8H2,1-3H3,(H,15,16) |
Clave InChI |
WSJFPPNTESDIEE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=CN1CC(C)(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


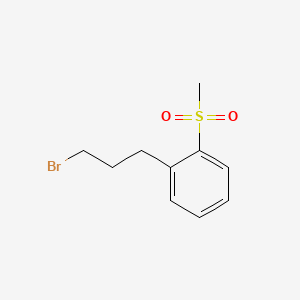
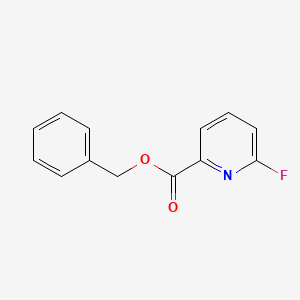
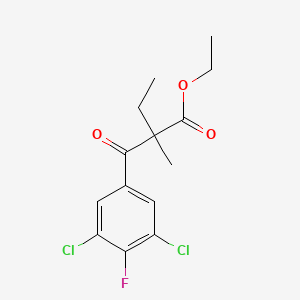
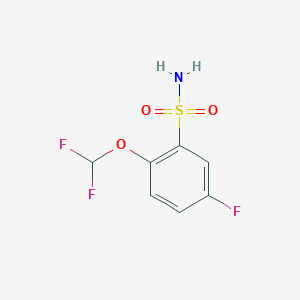
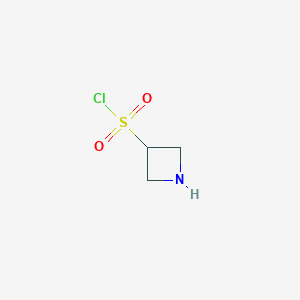
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
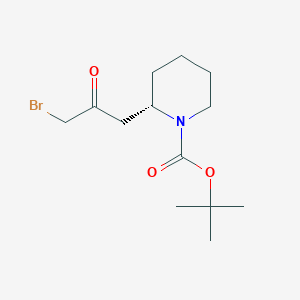
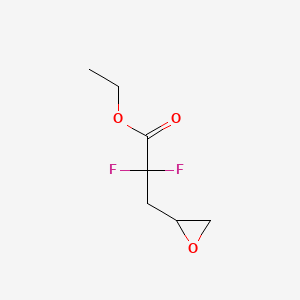
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
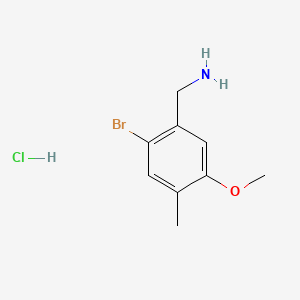
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
